Dibenzofuran, dibromopentachloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

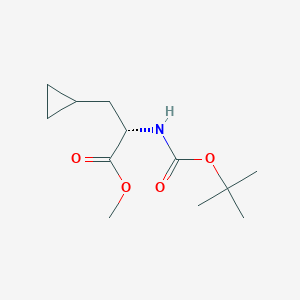

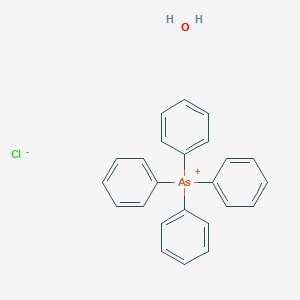

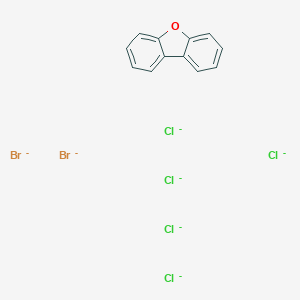

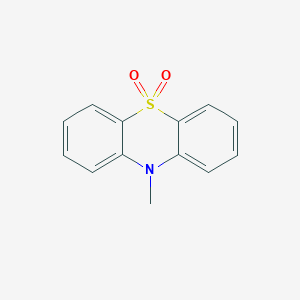

Dibenzofuran is a heterocyclic organic compound. It is an aromatic compound that has two benzene rings fused to a central furan ring . It is a volatile white solid that is soluble in nonpolar organic solvents .

Synthesis Analysis

Dibenzofurans can be synthesized by creating the C–O bond of the furan ring . Another method involves the formation of dibenzofurans by cyclizing diarylether derivatives . An efficient method for the synthesis of dibenzofurans from o-iododiaryl ethers is catalyzed by reusable Pd/C under ligand-free conditions .Molecular Structure Analysis

The molecular structure of Dibenzofuran consists of two benzene rings fused to a central furan ring . All the numbered carbon atoms have a hydrogen atom bonded to each of them .Chemical Reactions Analysis

Dibenzofuran undergoes various chemical reactions. For instance, palladium catalysis enables an intramolecular cyclisation of ortho-diazonium salts of diaryl ethers to give dibenzofurans . Also, it undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions .Physical And Chemical Properties Analysis

Dibenzofuran is a white crystalline powder . It has a melting point of 81 to 85 °C and a boiling point of 285 °C . It is insoluble in water .Safety and Hazards

Future Directions

Recent advances in the synthesis of dibenzofurans have been reported in the literature since 2008 . This includes synthesizing dibenzofurans by creating the C–O bond of the furan ring and the formation of dibenzofurans by cyclizing diarylether derivatives . These advances illustrate new approaches and biological activities of dibenzofurans .

properties

IUPAC Name |

dibenzofuran;dibromide;pentachloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O.2BrH.5ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSZSFVZUVXFMG-UHFFFAOYSA-G |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2Cl5O-7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzofuran, dibromopentachloro- | |

CAS RN |

107207-45-4 |

Source

|

| Record name | Dibenzofuran, dibromopentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)

![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)

![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)